3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antihypertensive, diuretic, and antidiabetic effects . The presence of the 2-chlorobenzylthio group and the ethyl substitution on the benzothiadiazine ring contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release .
Mode of Action
This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it inhibits insulin release . It also inhibits some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting insulin release . This can have downstream effects on glucose metabolism and other processes regulated by insulin. It also affects the pathways of enzymes it inhibits, such as xanthine oxidase and aldose reductase .
Result of Action
The compound’s action results in the inhibition of insulin release . This can affect glucose metabolism and potentially have antidiabetic effects. Its inhibition of certain enzymes could also have various effects, depending on the roles of these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The core benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide with carbon disulfide and an alkylating agent.
Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of the benzothiadiazine ring with 2-chlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Ethyl Substitution: The ethyl group can be introduced via alkylation using ethyl iodide or ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or the sulfone moiety, converting them to amines or thiols, respectively
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-2-19-14-9-5-6-10-15(14)23(20,21)18-16(19)22-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGJGEFHEHDKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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